Superior Anti-Fibrotic Efficacy: Bemethyl vs. Telmisartan and Cenicriviroc in NASH
In a preclinical NASH model, Bemethyl (NP-135) demonstrated a significant 84.4% reduction in liver fibrosis area, directly outperforming established anti-fibrotic agents Telmisartan and Cenicriviroc [1].
| Evidence Dimension | Reduction in liver fibrosis area |
|---|---|
| Target Compound Data | 84.4% reduction in fibrosis area (p<0.0001) |
| Comparator Or Baseline | Telmisartan and Cenicriviroc, reported to be statistically outperformed |
| Quantified Difference | Bemethyl outperformed Telmisartan and Cenicriviroc with a highly significant 84.4% reduction in fibrosis area. |
| Conditions | Multiple animal studies of Non-Alcoholic Steatohepatitis (NASH), Bemethyl administered at 200 mg/kg, QD |
Why This Matters
This provides direct, quantifiable evidence for selecting Bemethyl over standard-of-care comparators in liver fibrosis research.
- [1] Algernon Pharmaceuticals Inc. (2019, July 31). Algernon Pharmaceuticals Announces Russian Athletic Performance Enhancing Drugs Bemethyl (NP-135) and Bromantane (NP-160) Exhibited Potent Anti-Fibrotic Activity in NASH and CKD Studies. GlobeNewswire. View Source
